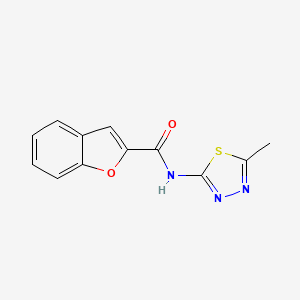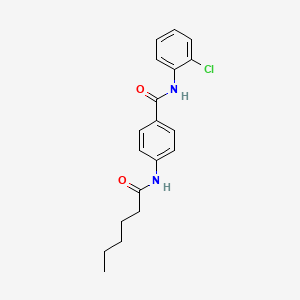![molecular formula C20H14BrN B11106227 (5Z)-5-(4-bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11106227.png)
(5Z)-5-(4-bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and an indeno[1,2-b]pyridine core
Preparation Methods
The synthesis of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the indeno[1,2-b]pyridine core under palladium catalysis.
Final Functionalization:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer drugs due to its ability to interact with specific molecular targets.
Material Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE include other indeno[1,2-b]pyridine derivatives and bromophenyl-containing compounds. What sets this compound apart is its unique combination of the indeno[1,2-b]pyridine core with a bromophenyl group and a methylidene functional group, which imparts distinct chemical and physical properties.
Some similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical behaviors and applications.
Properties
Molecular Formula |
C20H14BrN |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-7-methylindeno[1,2-b]pyridine |
InChI |
InChI=1S/C20H14BrN/c1-13-4-9-17-18(11-13)19(16-3-2-10-22-20(16)17)12-14-5-7-15(21)8-6-14/h2-12H,1H3/b19-12+ |
InChI Key |
HVSIEFDVDMAVPE-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=C(C=C4)Br)C=CC=N3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=C(C=C4)Br)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11106144.png)
![1-(5-Ethylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-(2,2,2-trifluoro-1-methyl-1-trifluoromethyl-ethyl)-urea](/img/structure/B11106145.png)
![3-Azepan-1-yl-3-imino-2-[(4-methoxy-phenyl)-hydrazono]-propionitrile](/img/structure/B11106153.png)
![Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate](/img/structure/B11106162.png)

![3-(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one](/img/structure/B11106168.png)
![3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide](/img/structure/B11106178.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11106195.png)


![methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11106214.png)
![4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11106217.png)
![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-ethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11106228.png)
